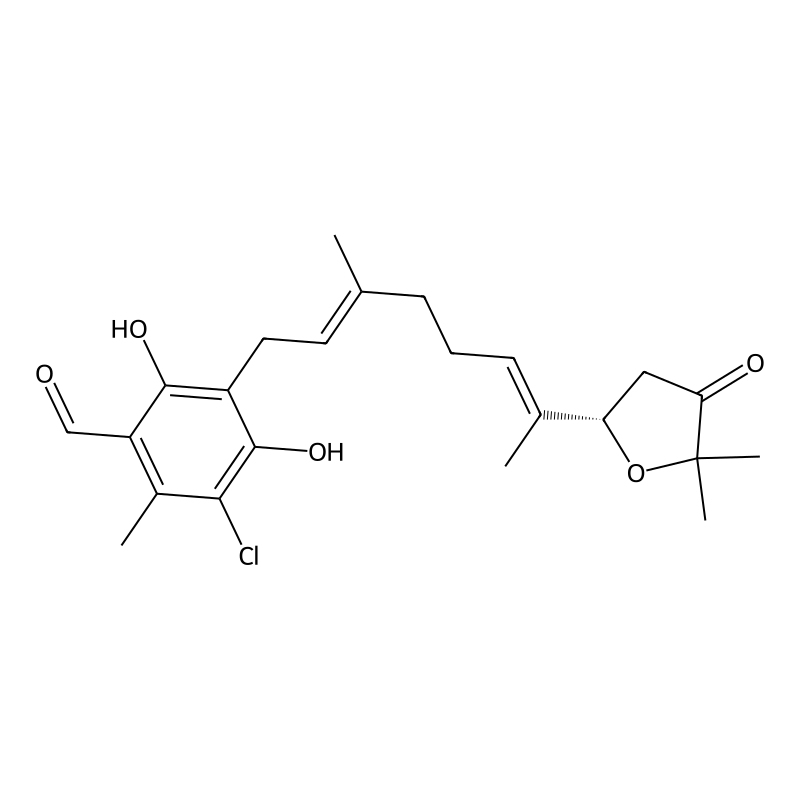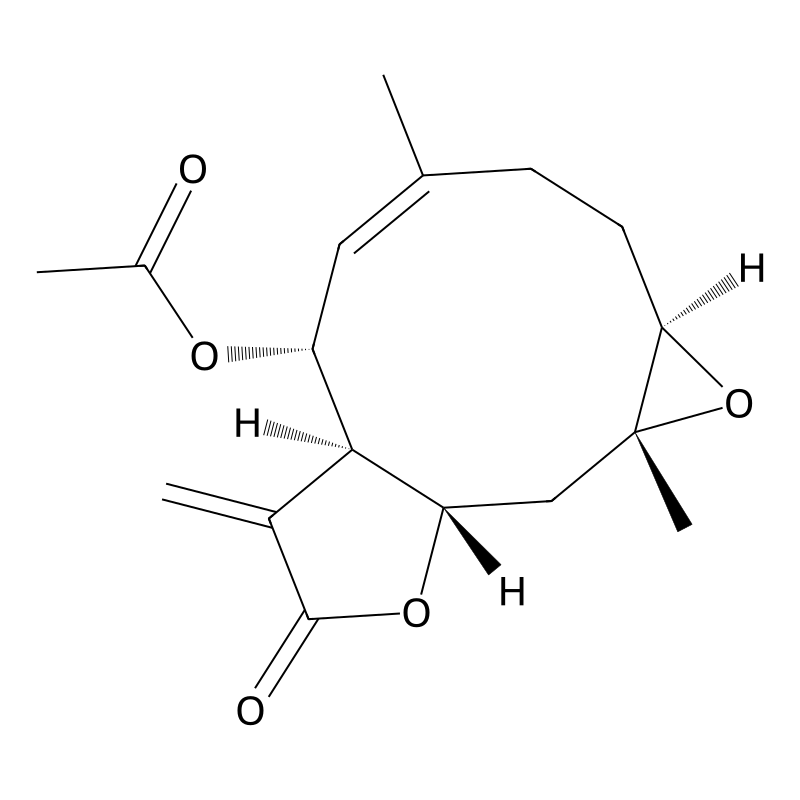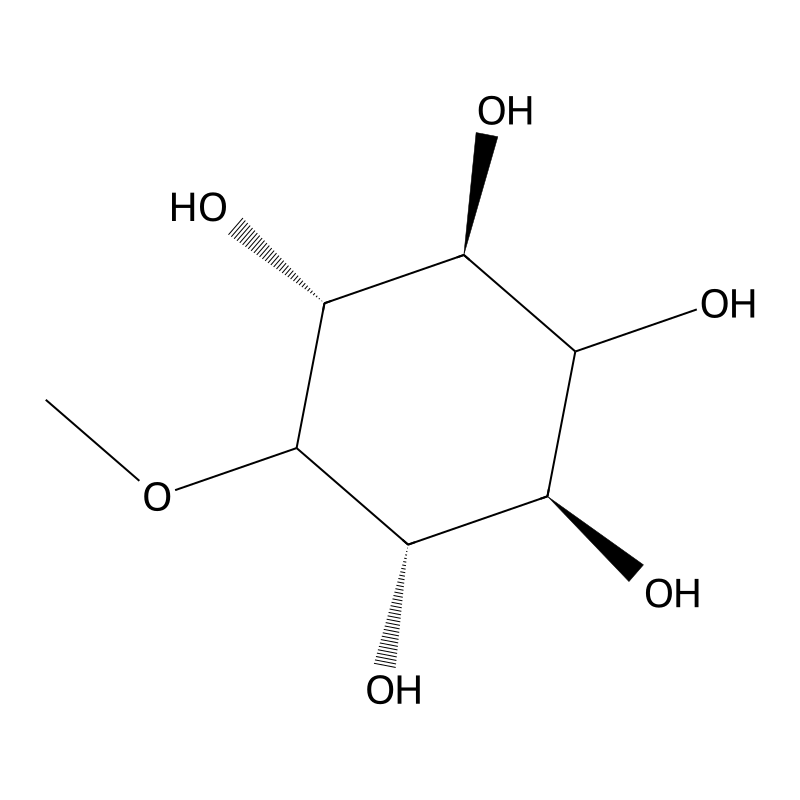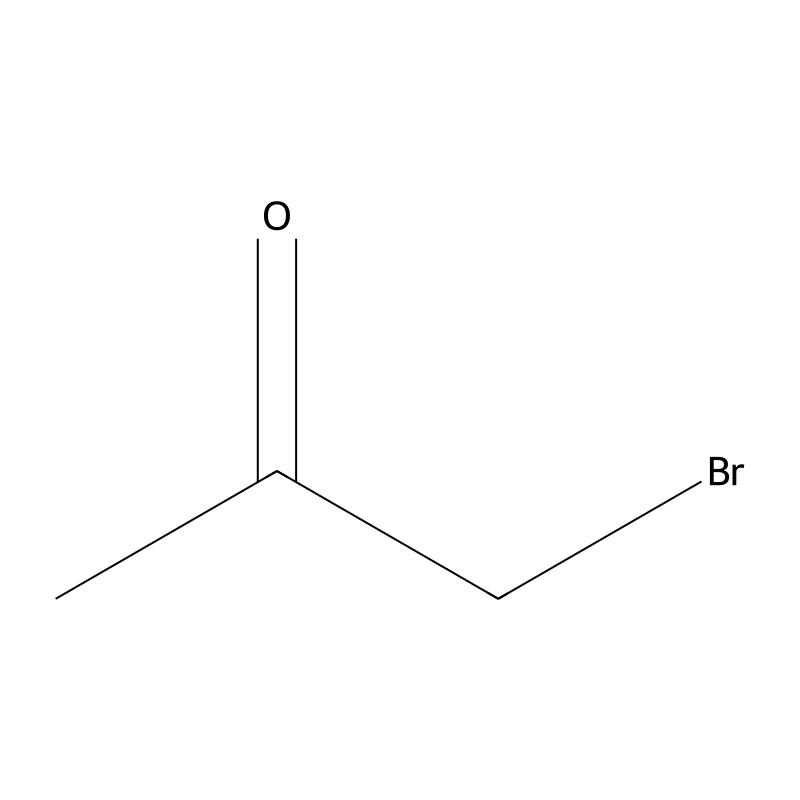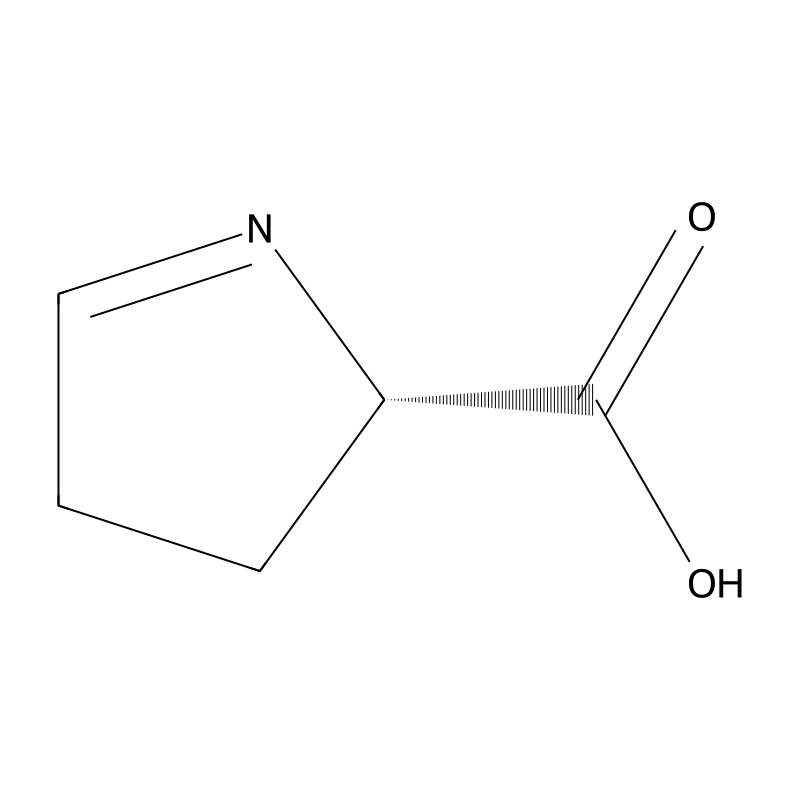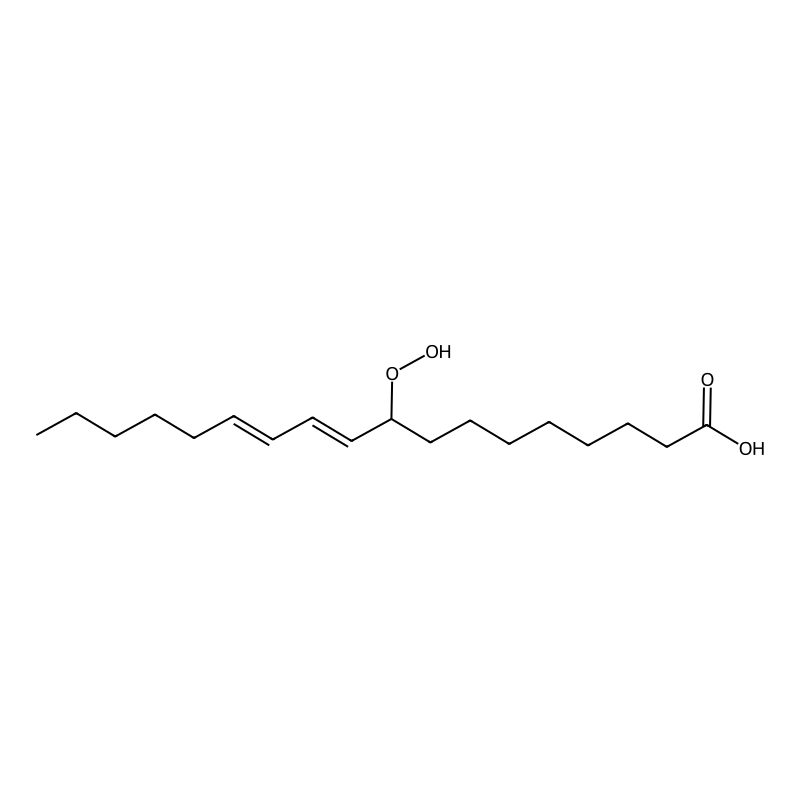5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
Catalog No.
S3308230
CAS No.
2411257-42-4
M.F
C9H16ClNO2
M. Wt
205.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochlor...](/img/structure-2d/800/S3308230.png)
Content Navigation
CAS Number
2411257-42-4
Product Name
5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
IUPAC Name
5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
Molecular Formula
C9H16ClNO2
Molecular Weight
205.68
InChI
InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(10-6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H
InChI Key
OTFRGULJJROQPF-UHFFFAOYSA-N
SMILES
C1CC2(C1)CCC(CN2)C(=O)O.Cl
Solubility
not available
5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is a spirocyclic compound that has a ring structure made up of a nitrogen atom and a carbon atom. The compound is also known as 172732-17-0 or LY303366 hydrochloride. It was first synthesized in 1992 by scientists at Eli Lilly and Company. The compound has been extensively studied for its biological properties and potential applications in various industries.
5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is a white to off-white solid powder that is soluble in water. It has a melting point of 216-220°C and a molecular formula of C10H17ClN2O2. The compound has a molecular weight of 236.71 g/mol. The compound is stable under normal conditions and is not known to react with other chemicals.
The synthesis of 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride involves a two-step process. The first step involves the synthesis of a key intermediate called 2,2-dimethyl-4-oxo-3-azetidinecarboxylic acid. The second step involves the cyclization of the intermediate by reacting it with a suitable reagent such as triphosgene. The final product is purified by crystallization or chromatography. Characterization of the compound is done using various spectroscopic techniques such as NMR, IR, and MS.
Various analytical methods have been developed for the detection and quantification of 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride in biological samples. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride has been shown to exhibit various biological properties such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to act as an inhibitor of various enzymes such as GSK-3β and HDAC.
The toxicity and safety of 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride have been extensively studied in scientific experiments. The compound has been shown to be relatively safe at therapeutic doses. However, at higher doses, it can cause toxicity and adverse effects.
5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride has potential applications in various areas of research and industry. It can be used as a tool in drug discovery and development, as a research probe in epigenetics, and as a therapeutic agent for various diseases such as cancer and viral infections.
Research on 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is ongoing, and new applications and biological properties of the compound are being discovered. The compound has been shown to have potential therapeutic applications in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and chronic pain.
The potential implications of 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride in various fields of research and industry are enormous. It can be used as a tool in drug discovery and development, as a research probe in epigenetics, and as a therapeutic agent for various diseases such as cancer and viral infections.
Although 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride has numerous potential applications in various areas of research and industry, there are some limitations to its use. One of the major limitations is its toxicity at higher doses. Future research should focus on developing safer and more effective derivatives of the compound. Additionally, future research should explore the potential applications of the compound in other areas such as agriculture and environmental science.
Future research directions for 5-Azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride include the following:
1. The development of safer and more effective derivatives of the compound for therapeutic applications.
2. The exploration of new potential applications of the compound in areas such as agriculture and environmental science.
3. The investigation of the compound's potential as a research tool in areas such as epigenetics and drug development.
4. The characterization of the compound's mechanism of action and its interactions with other chemicals and biological systems.
5. The exploration of the compound's potential as a treatment for other diseases beyond cancer and viral infections such as rheumatoid arthritis and autoimmune diseases.
1. The development of safer and more effective derivatives of the compound for therapeutic applications.
2. The exploration of new potential applications of the compound in areas such as agriculture and environmental science.
3. The investigation of the compound's potential as a research tool in areas such as epigenetics and drug development.
4. The characterization of the compound's mechanism of action and its interactions with other chemicals and biological systems.
5. The exploration of the compound's potential as a treatment for other diseases beyond cancer and viral infections such as rheumatoid arthritis and autoimmune diseases.
Dates
Modify: 2023-08-19
Explore Compound Types
Get ideal chemicals from 750K+ compounds

